molecular formula C13H26N2O4S B2427725 Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate CAS No. 2580254-68-6

Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B2427725
CAS No.: 2580254-68-6
M. Wt: 306.42
InChI Key: VJEXHBGWVBQLOT-XYPYZODXSA-N
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Description

Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C13H26N2O4S It is known for its unique structure, which includes a tert-butyl carbamate group and a butylsulfamoyl group attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative that has a butylsulfamoyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve appropriate solvents and temperature control to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its cyclobutyl ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-5-6-7-14-20(17,18)11-8-10(9-11)15-12(16)19-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEXHBGWVBQLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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